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Introduction

Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse
cellular Activities) protein disaggregase found in non-metazoan eukaryotes, such as yeast.[1][2]
[3] It plays a crucial role in cellular proteostasis by solubilizing and refolding proteins from a
variety of aggregated states, including disordered aggregates, stress granules, and even stable
amyloid fibrils.[2][4] Hsp104 couples the energy from ATP hydrolysis to the translocation of
polypeptide substrates through its central channel, a process mediated by conserved tyrosine-
bearing pore loops.[2][5] This activity is vital for cell survival under stress and for the
propagation of yeast prions.[3]

Given its potent ability to remodel protein aggregates, Hsp104 and its variants are being
explored as potential therapeutics for human protein-misfolding diseases, such as Parkinson's
and Huntington's disease.[3][6] Therefore, robust and quantitative methods to monitor
Hspl104's substrate translocation activity are essential for mechanistic studies and for the
development of novel disaggregase-based therapies.

These application notes provide detailed protocols for key in vitro and in vivo assays to monitor
and quantify Hsp104-mediated substrate translocation.

Hsp104 Mechanism and Functional Domains
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Hspl104 functions as a hexameric ring.[7] In the presence of ATP, the ring structure binds to
aggregated or misfolded substrates.[7] The energy derived from ATP hydrolysis drives
conformational changes in the pore loops, which engage the polypeptide substrate and thread
it through the central channel in a ratchet-like manner.[1][8][9] This translocation process
unfolds the substrate, which is then released in a soluble, refolding-competent state.[8] In many
cases, Hspl104 activity is significantly enhanced by its collaboration with the Hsp70 chaperone
system (Hsp70 and Hsp40).[2][7][10]

Click to download full resolution via product page

The Hsp104 monomer is composed of several key domains that coordinate its function. The N-
terminal domain (NTD) is involved in substrate recognition, while Nucleotide-Binding Domains
1 and 2 (NBD1, NBD2) bind and hydrolyze ATP to power translocation.[8][10] The Middle
Domain (MD) acts as a regulatory element, controlling ATPase activity.[6]

Application Note 1: Luciferase Reactivation Assay

Principle

This is a classic, robust bulk assay to measure the disaggregase activity of Hsp104 in
conjunction with the Hsp70 system.[5] Firefly luciferase (FFL) is chemically denatured (e.g.,
with urea) to form soluble aggregates. These aggregates are inactive. Upon addition of
Hspl104, Hsp70, Hsp40, and an ATP regeneration system, Hsp104 translocates and unfolds the
luciferase polypeptides from the aggregates. The released, soluble luciferase can then refold
into its native, active state. The recovery of luciferase activity is monitored by measuring
luminescence upon the addition of its substrate, luciferin.[5] The rate of luminescence increase
is directly proportional to the disaggregation activity.

Quantitative Data Summary

The table below summarizes representative data from luciferase reactivation assays,
demonstrating the effects of mutations or different conditions on Hsp104 activity.
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Luciferase ATPase
Hsp104 Variant Condition Reactivation Activity (nmol Reference
(% of WT) Pi/min/mg)
Wild-Type (WT) + Hsp70/40, ATP  100% ~120 [4][11]
Y662A (Pore
+ Hsp70/40, ATP  <5% ~110 [11]
Loop Mutant)
A503V
_ + Hsp70/40, ATP > 200% ~250 [4]16]
(Potentiated)
_ + ATP/ATPYS (no
Wild-Type (WT) ~40-50% N/A [6]
Hsp70/40)
E190K (MD
+ Hsp70/40, ATP  ~30-60% N/D [6]
Mutant)

Note: Values are approximate and can vary based on specific assay conditions and protein
preparations.

Experimental Protocol

Click to download full resolution via product page

1. Preparation of Aggregated Luciferase: a. Solubilize firefly luciferase to 50 uM in a buffer
(e.g., 25 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM MgOAc, 10 mM DTT) containing 8
M urea.[4] b. Incubate at 30°C for 30 minutes to denature the protein. c. Perform a rapid 100-
fold dilution into the same buffer without urea to form aggregates. d. Immediately flash-freeze
the aggregate solution in liquid nitrogen and store at -80°C in small aliquots.[4]

2. Reactivation Reaction: a. Prepare a master mix in a reaction buffer (e.g., LRB as above).
The final concentrations should be:

e Hspl04 (or variant): 1 uM (hexamer)
e Hsp70 (e.g., Ssal): 1 uM
e Hsp40 (e.g., Ydj1): 1 uM
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o ATP: 5 mM[4]

e ATP-regenerating system (1 mM creatine phosphate, 0.25 uM creatine kinase).[4] b. Add the
aggregated luciferase to the reactivation mix to a final concentration of ~10-50 nM. c.
Incubate the reaction at 25°C or 30°C for a set time course (e.g., 0 to 120 minutes).[4]

3. Measurement of Luciferase Activity: a. At each time point, take an aliquot of the reactivation
reaction. b. Add it to a luminometer-compatible plate. c. Inject a luciferase assay substrate
solution (containing luciferin). d. Immediately measure the luminescence using a plate reader.
e. Normalize the results to a positive control of native luciferase and a negative control lacking
Hspl104.

Application Note 2: Stopped-Flow Fluorescence
Translocation Assay

Principle

This advanced technique provides high-resolution kinetic data on a single turnover of substrate
translocation.[12] It monitors the change in fluorescence of a labeled, unfolded polypeptide
substrate as it is translocated by Hsp104. A model peptide substrate (e.g., a 30-50 amino acid
segment of RepA) is fluorescently labeled at one terminus.[12] Hsp104 binding to this peptide
often quenches the fluorophore's signal. The pre-formed Hsp104-peptide complex is rapidly
mixed with ATP and a "trap" protein (e.g., casein) in a stopped-flow fluorimeter. The trap
prevents any dissociated Hsp104 from re-binding the substrate, ensuring only a single
translocation event is measured.[12] As Hsp104 translocates the peptide and eventually
dissociates, the fluorophore is de-quenched, resulting in a fluorescence recovery that can be fit
to kinetic models.[12][13]

Quantitative Data Summary

This method allows for the determination of translocation step times and processivity.
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Kinetic
Substrate Hspl104 Variant Observation . Reference
Interpretation

Hspl104 is not

Translocation highly
30, 40, 50 aa N- time courses processive; it
term labeled Wild-Type show little takes only one or  [12]
RepA peptide dependence on two translocation
peptide length. steps before
dissociation.

o Hsp104 does not
No significant

N-term vs. C- . ) display a strong
) difference in o )
term labeled Wild-Type ) directional bias [12]
) translocation )
peptides o for this model
kinetics.
substrate.

A ratchet-like
Cryo-EM shows mechanism

an 80-angstrom advances the

Casein Wild-Type o [9]
polypeptide in substrate by two
the channel. amino acids per
step.

Experimental Protocol

o Preparation of Materials: a. Purify Hsp104 (or variants) to high concentration.[12] b.
Synthesize and label a model peptide substrate (e.g., RepA N-terminal fragments with a C-
terminal cysteine for labeling with a fluorophore like fluorescein).[12] c. Prepare buffers:
HK150 buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCI, 10 mM MgClz, 1 mM DTT).

o Stopped-Flow Experiment Setup: a. Syringe A (Hsp104-Substrate Complex): Incubate
Hspl104, the fluorescently labeled peptide, and a non-hydrolyzable ATP analog (e.g., ATPyYS)
in HK150 buffer. This allows for the stable, pre-formation of the complex.[12] b. Syringe B
(Initiation Mix): Prepare a solution of ATP and a trap protein (e.g., a-casein) in HK150 buffer.
[12] c. Set up the stopped-flow fluorimeter with an excitation wavelength of 494 nm and an
emission cutoff filter at 515 nm for fluorescein.[12]
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o Data Acquisition: a. Rapidly mix the contents of Syringe A and Syringe B. b. Record the
fluorescence emission over time (typically for 10-200 seconds). The initial fluorescence will
be low due to quenching.[12] c. As Hsp104 translocates the peptide and dissociates, the
fluorescence will increase. d. Average multiple traces (shots) to improve the signal-to-noise
ratio.

o Data Analysis: a. The resulting fluorescence recovery curve can be fit to exponential
equations to extract observed rate constants for translocation and dissociation. b. By
comparing the translocation of peptides of different lengths, one can test models of
processivity.[12]

Supporting Protocols
Recombinant Hsp104 Purification

Highly pure and active Hsp104 is a prerequisite for all in vitro assays. This protocol is optimized
for expression in E. coli.[3][5][14]

o Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding Hise-tagged Hsp104.
Grow cultures to mid-log phase (ODsoo ~0.6) and induce protein expression with IPTG (e.g.,
0.2 mM) for 14-18 hours at 18°C.[15]

» Lysis: Harvest cells and resuspend in lysis buffer. Lyse cells using a French press or
sonication. Clarify the lysate by centrifugation.[14]

« Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash
extensively and elute the Hise-Hsp104 with an imidazole gradient.

o Tag Cleavage: If the tag interferes with activity, cleave the Hise-tag using TEV protease
during overnight dialysis against a low-imidazole buffer.[5]

e lon-Exchange Chromatography: Perform anion-exchange chromatography (e.g., MonoQ
column) to separate Hsp104 from contaminants and TEV protease.

o Size-Exclusion Chromatography: As a final polishing step, use a gel filtration column (e.g.,
Superdex 200 or Superose 6) to isolate the properly assembled hexameric Hsp104.[14]
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e Quality Control: Confirm purity by SDS-PAGE and assess activity using the luciferase
reactivation assay.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp104, which is the energy source for
translocation.

e Incubate Hsp104 (0.5 uM monomer) with 2 mM ATP at 22°C or 25°C for a defined period
(e.g., 15 min).[11] The assay can be performed in the presence or absence of a model
substrate (e.g., casein) or co-chaperones to measure basal versus stimulated activity.[10]

» Stop the reaction by adding an equal volume of malachite green reagent.
e Measure the absorbance at ~620-650 nm.

e Quantify the amount of inorganic phosphate (Pi) released by comparing the absorbance to a
standard curve generated with known concentrations of phosphate.[11]

» Calculate the specific activity in units of nmol Pi released per minute per mg of Hsp104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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